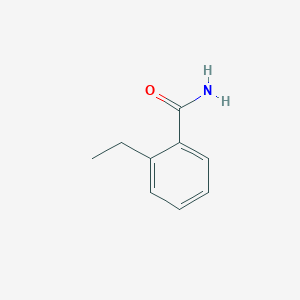

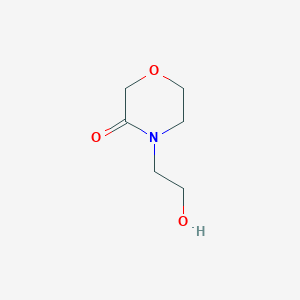

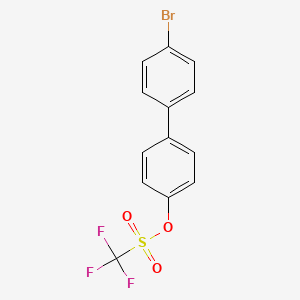

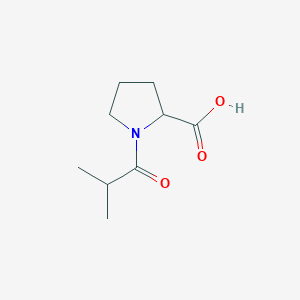

![molecular formula C13H21NO5 B1283551 (3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate CAS No. 127910-61-6](/img/structure/B1283551.png)

(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate

説明

The compound “(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate” is a chemical substance with the molecular formula C13H21NO51. It is not intended for human or veterinary use and is typically used for research purposes1.

Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of this compound. However, it’s worth noting that chemical synthesis often involves the reaction of simpler substances (reagents) to create a more complex compound. The synthesis process can involve several steps, each requiring specific reagents and conditions.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, boiling point, melting point, solubility, and stability. These properties can provide important information about how the compound behaves under different conditions. According to the information I found, this compound has a molecular weight of 271.31 g/mol1.

科学的研究の応用

Synthesis and Chemical Properties

Flash Vacuum Pyrolysis

This compound, when subjected to flash vacuum pyrolysis, leads to the formation of unstable 3-hydroxy-1H-pyrrole, which exists as the enol tautomer in dimethyl sulfoxide solution and predominantly as the keto tautomer in water. This product reacts readily with mild electrophiles, exclusively at the 2-position (Hill et al., 2009).

Chiral Bipyrrole Synthesis

It serves as a precursor for chiral 3,3'-di-tert-butyl-2,2'-bipyrrole, synthesized from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, demonstrating the potential for creating complex, chiral molecular structures (Skowronek & Lightner, 2003).

Pyrrolo[3,2-d]isoxazoles Synthesis

This compound is involved in reactions with nitrones, leading to the synthesis of substituted pyrrolo[3,2-d]isoxazoles, indicating its utility in creating structurally diverse heterocyclic compounds (Moroz et al., 2018).

Hydroformylation Reactions

In hydroformylation reactions, it is used to synthesize important intermediates for the production of homochiral amino acid derivatives, highlighting its role in asymmetric synthesis (Kollár & Sándor, 1993).

Pharmacological Intermediates Synthesis

This compound plays a crucial role as an intermediate in the production of small molecule anticancer drugs, showcasing its significance in medicinal chemistry (Zhang et al., 2018).

Chemical Transformations

It undergoes various chemical transformations, including reaction with maleic anhydride and electrophilic/nucleophilic reagents, emphasizing its versatility in chemical synthesis (Moskalenko & Boev, 2014).

将来の方向性

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it would be best to consult scientific literature or a chemistry professional.

特性

IUPAC Name |

tert-butyl (3aS,4S,6aR)-4-formyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-12(2,3)19-11(16)14-6-9-10(8(14)7-15)18-13(4,5)17-9/h7-10H,6H2,1-5H3/t8-,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPNXNRBVFQHLV-BBBLOLIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CN(C(C2O1)C=O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2CN([C@@H]([C@@H]2O1)C=O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701110746 | |

| Record name | 1,1-Dimethylethyl (3aS,4S,6aR)-4-formyltetrahydro-2,2-dimethyl-5H-1,3-dioxolo[4,5-c]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate | |

CAS RN |

127910-61-6 | |

| Record name | 1,1-Dimethylethyl (3aS,4S,6aR)-4-formyltetrahydro-2,2-dimethyl-5H-1,3-dioxolo[4,5-c]pyrrole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127910-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3aS,4S,6aR)-4-formyltetrahydro-2,2-dimethyl-5H-1,3-dioxolo[4,5-c]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701110746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1283502.png)